NRP1 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

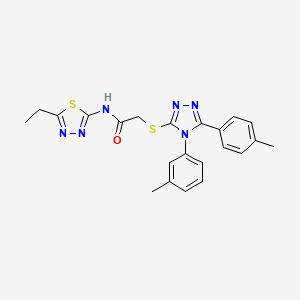

Structure

3D Structure

Properties

Molecular Formula |

C22H22N6OS2 |

|---|---|

Molecular Weight |

450.6 g/mol |

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[4-(3-methylphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C22H22N6OS2/c1-4-19-24-26-21(31-19)23-18(29)13-30-22-27-25-20(16-10-8-14(2)9-11-16)28(22)17-7-5-6-15(3)12-17/h5-12H,4,13H2,1-3H3,(H,23,26,29) |

InChI Key |

OWXHHEPYWMHKHC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of NRP1 Antagonist 1 (EG01377): A Technical Guide

Introduction

Neuropilin-1 (NRP1) is a transmembrane co-receptor implicated in a variety of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation. Its overexpression in numerous cancer types has been correlated with poor prognosis, making it a compelling target for therapeutic intervention. NRP1 facilitates signaling of key growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), thereby promoting tumor growth, metastasis, and immune evasion.[1] This guide provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of NRP1 antagonist 1 (EG01377), a potent and selective small molecule inhibitor of NRP1.

Design and Synthesis

The design of this compound (EG01377) was based on a previously identified compound, EG00229.[1][2] Through structure-based drug design, modifications were made to the EG00229 scaffold to enhance binding affinity and potency by targeting specific amino acid residues within the NRP1 binding pocket.[1]

Synthetic Protocol

The synthesis of (S)-2-(3-((5-(3-(azetidin-1-yl)propyl)pyridin-3-yl)sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid, compound 1 (EG01377), is achieved through a multi-step process. The following is a representative synthetic scheme, as detailed in the supplementary information of Powell et al., J Med Chem. 2018, 61(9), 4135-4154.

Scheme 1: Synthesis of this compound (EG01377)

References

The intricate dance of binding: A technical guide to the affinity and kinetics of NRP1 antagonists

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the binding characteristics of Neuropilin-1 (NRP1) antagonists. We delve into the quantitative data, experimental methodologies, and underlying signaling pathways that are crucial for the development of novel therapeutics targeting this key receptor.

Neuropilin-1 (NRP1) is a transmembrane glycoprotein (B1211001) that plays a pivotal role in a variety of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation.[1] Its involvement in tumor progression and other diseases has made it an attractive target for therapeutic intervention.[2][3] This guide focuses on the binding affinity and kinetics of small molecule antagonists designed to inhibit NRP1 function, providing a comprehensive overview for researchers in the field.

NRP1 Signaling Pathways

NRP1 functions as a co-receptor for a diverse range of ligands, including vascular endothelial growth factor (VEGF) and semaphorin 3A (Sema3A).[1][4] Its interaction with these ligands modulates several downstream signaling cascades critical for cellular function.

One of the most well-characterized roles of NRP1 is in potentiating VEGF signaling. VEGF-A165 binds to both NRP1 and vascular endothelial growth factor receptor 2 (VEGFR2), leading to the formation of a ternary complex. This complex enhances VEGFR2-mediated signaling, promoting angiogenesis and cell migration. NRP1 antagonists can disrupt this interaction, thereby inhibiting downstream pathways such as the ERK signaling cascade.

Furthermore, NRP1 is involved in transforming growth factor-beta (TGF-β) signaling. It can interact with TGF-β receptors, influencing the activation of SMAD2/3 and subsequent cellular responses. This has implications for immune regulation, particularly in the context of regulatory T-cells (Tregs).

Below is a diagram illustrating the key signaling pathways involving NRP1.

Binding Affinity and Kinetics of NRP1 Antagonists

The efficacy of an NRP1 antagonist is determined by its binding affinity (how tightly it binds to NRP1) and its kinetics (the rates of association and dissociation). These parameters are crucial for understanding the drug's potency and duration of action. Various biophysical techniques are employed to characterize these interactions, with Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) being the most prominent.

Below is a summary of binding data for representative small molecule NRP1 antagonists.

| Compound/Antagonist | Binding Affinity (KD) | Technique | Target Domain | Reference |

| Compound 1 | 3.76 ± 0.52 µM | SPR | NRP1-b1 | |

| EG00229 | ~20 µM (IC50) | Cell-based assay | NRP1 | |

| ATWLPPR | Low Affinity | Not specified | NRP1 | |

| EG00086 | 76 nM | Not specified | NRP1 | |

| Piperidine 12a | 1.17 µM | SPR | NRP1-b1 | |

| sNRP1 | 125 nM | SPR | VEGF165 | |

| DG1 | 1.40 ± 0.23 µmol/L | SPR | NRP1 | |

| DG2 | 5.37 ± 0.49 µmol/L | SPR | NRP1 |

Experimental Protocols

Detailed and robust experimental design is critical for obtaining high-quality binding data. The following sections outline the general protocols for Surface Plasmon Resonance and Isothermal Titration Calorimetry, two key techniques used to characterize NRP1 antagonists.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., NRP1 antagonist) to a ligand (e.g., NRP1 protein) immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Below is a generalized workflow for an SPR experiment.

Key Protocol Steps:

-

Ligand Immobilization: Recombinant NRP1 protein is typically immobilized on a sensor chip (e.g., CM5) using amine coupling chemistry.

-

Analyte Injection: A series of antagonist concentrations are injected over the sensor surface at a constant flow rate.

-

Data Collection: The change in the refractive index at the sensor surface is monitored in real-time, generating a sensorgram that shows the association and dissociation phases.

-

Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binding.

Below is a generalized workflow for an ITC experiment.

References

- 1. Endothelial Neuropilin-1: a multifaced signal transducer with an emerging role in inflammation and atherosclerosis beyond angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropilin Functions as an Essential Cell Surface Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture of Neuropilin-1 Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structures and functional characteristics of key antagonists targeting Neuropilin-1 (NRP1), a critical receptor implicated in angiogenesis, neuronal guidance, and immune regulation. This document focuses on the well-characterized small molecule antagonists, EG00229 and its potent derivative EG01377 , along with the peptide antagonist ATWLPPR . We will delve into their structural features, binding affinities, and the experimental methodologies used to elucidate their mechanisms of action.

Molecular Structure of NRP1 Antagonists

The development of NRP1 antagonists has been pivotal in understanding its biological roles and has opened avenues for therapeutic intervention, particularly in oncology. The primary mechanism of these antagonists is the competitive inhibition of the binding of Vascular Endothelial Growth Factor-A (VEGF-A) to the b1 domain of NRP1.[1][2]

Small Molecule Antagonists: EG00229 and EG01377

EG00229 was one of the first small molecule inhibitors of the NRP1/VEGF-A interaction to be developed.[3] Its design was informed by structure-activity relationship studies of peptide fragments of VEGF-A.[4] Building upon the EG00229 scaffold, EG01377 (also referred to as compound 1 in some literature) was developed as a more potent and bioavailable antagonist.[5] The chemical structures of these molecules are presented below.

EG00229:

-

Chemical Name: (S)-2-(3-(benzo[c]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid

-

Molecular Formula: C₁₇H₁₉N₇O₅S₃

-

Molecular Weight: 497.57 g/mol

EG01377:

-

Chemical Name: (S)-2-(3-(7-amino-2,1,3-benzothiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid

-

Molecular Formula: C₁₇H₂₀N₈O₅S₃

-

Molecular Weight: 528.64 g/mol

The design of these molecules was guided by X-ray crystallography, revealing a close fit of the arginine-mimicking guanidinium (B1211019) group into a binding pocket on the NRP1-b1 domain.

Peptide Antagonist: ATWLPPR

ATWLPPR is a heptapeptide (B1575542) identified through phage display screening that specifically binds to NRP1 and inhibits its interaction with VEGF-A.

-

Amino Acid Sequence: Ala-Thr-Trp-Leu-Pro-Pro-Arg

-

Key Feature: The C-terminal arginine residue plays a crucial role in its binding to the NRP1-b1 domain, similar to the mechanism of VEGF-A binding.

Quantitative Data Summary

The binding affinities and inhibitory concentrations of these antagonists have been determined through various biochemical and cell-based assays. The following tables summarize the key quantitative data available in the literature.

| Antagonist | Assay Type | Target | Value | Reference(s) |

| EG00229 | Competitive Binding (IC₅₀) | Purified NRP1 b1 domain (bt-VEGF-A) | 3 µM | |

| Competitive Binding (IC₅₀) | PAE/NRP1 cells (¹²⁵I-VEGF-A) | 8 µM | ||

| Competitive Binding (IC₅₀) | HUVECs (VEGF-A) | 23 µM | ||

| Binding Affinity (Kd) | NRP1 | 5.1 µM | ||

| EG01377 | Competitive Binding (IC₅₀) | NRP1-a1 domain | 609 nM | |

| Competitive Binding (IC₅₀) | NRP1-b1 domain | 609 nM | ||

| Binding Affinity (Kd) | NRP1 | 1.32 µM | ||

| ATWLPPR | Competitive Binding (IC₅₀) | NRP1 | 60-84 µM |

Experimental Protocols

This section details the methodologies for key experiments used to characterize NRP1 antagonists.

VEGF-A - NRP1 Competitive Binding Assay

This assay quantifies the ability of a test compound to inhibit the binding of VEGF-A to NRP1.

Materials:

-

Recombinant human NRP1 (b1 domain)

-

Biotinylated VEGF-A (bt-VEGF-A) or radiolabeled ¹²⁵I-VEGF-A

-

Streptavidin-coated plates (for biotinylated VEGF-A)

-

Porcine Aortic Endothelial (PAE) cells overexpressing NRP1 (PAE/NRP1 cells)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compounds (e.g., EG00229, EG01377)

-

Detection reagent (e.g., HRP-conjugated anti-biotin antibody and substrate, or gamma counter for ¹²⁵I)

Protocol:

-

Plate Coating (for purified protein assay): Coat streptavidin plates with biotinylated NRP1 b1 domain overnight at 4°C. Wash plates with assay buffer.

-

Cell Seeding (for cell-based assay): Seed PAE/NRP1 cells in a 96-well plate and allow them to adhere overnight.

-

Competition Reaction:

-

Add increasing concentrations of the test compound to the wells.

-

Add a fixed concentration of bt-VEGF-A or ¹²⁵I-VEGF-A to all wells.

-

Incubate for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the plates multiple times with cold assay buffer to remove unbound VEGF-A.

-

Detection:

-

For bt-VEGF-A: Add HRP-conjugated anti-biotin antibody, incubate, wash, and then add a chromogenic substrate. Measure the absorbance using a plate reader.

-

For ¹²⁵I-VEGF-A: Lyse the cells and measure the radioactivity in a gamma counter.

-

-

Data Analysis: Plot the percentage of VEGF-A binding against the logarithm of the antagonist concentration. Calculate the IC₅₀ value using a non-linear regression model.

HUVEC Migration Assay (Boyden Chamber)

This assay assesses the effect of NRP1 antagonists on VEGF-A-induced migration of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium (EGM-2)

-

Basal medium (EBM-2) with 0.5% FBS (for starvation)

-

Boyden chamber apparatus with 8 µm pore size inserts

-

Fibronectin or collagen (for coating inserts)

-

Recombinant human VEGF-A

-

Test compounds (e.g., EG00229, EG01377)

-

Calcein AM or DAPI stain

Protocol:

-

Insert Coating: Coat the bottom of the Boyden chamber inserts with fibronectin or collagen and allow to dry.

-

Cell Culture and Starvation: Culture HUVECs in EGM-2. Prior to the assay, starve the cells in EBM-2 with 0.5% FBS for 4-6 hours.

-

Assay Setup:

-

Add basal medium containing VEGF-A (chemoattractant) to the lower chamber of the Boyden apparatus.

-

In the upper chamber (the insert), add the starved HUVECs suspended in basal medium, along with the test compound at various concentrations.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

-

Cell Removal and Staining:

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI.

-

-

Quantification: Count the number of migrated cells in several random fields of view under a fluorescence microscope.

-

Data Analysis: Compare the number of migrated cells in the presence of the antagonist to the control (VEGF-A alone).

VEGFR2 Phosphorylation Assay (Western Blot)

This assay determines the effect of NRP1 antagonists on VEGF-A-induced phosphorylation of its co-receptor, VEGFR2.

Materials:

-

HUVECs

-

EGM-2 and EBM-2 media

-

Recombinant human VEGF-A

-

Test compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Protocol:

-

Cell Culture and Starvation: Culture HUVECs to 80-90% confluency. Starve the cells in EBM-2 with 0.5% FBS for 4-6 hours.

-

Treatment: Pretreat the starved cells with the test compound for 1-2 hours. Then, stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

-

Cell Lysis: Immediately place the culture plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal to account for loading differences.

X-ray Crystallography of NRP1-Ligand Complex

This protocol provides a general workflow for determining the crystal structure of NRP1 in complex with a small molecule antagonist.

Materials:

-

Purified recombinant NRP1-b1 domain

-

Small molecule antagonist (e.g., EG01377)

-

Crystallization screens and reagents

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source)

Protocol:

-

Protein-Ligand Complex Formation: Incubate the purified NRP1-b1 domain with a molar excess of the antagonist (e.g., 1:5 protein to ligand ratio) for several hours to overnight at 4°C to allow for complex formation.

-

Crystallization Screening: Set up crystallization trials using vapor diffusion (sitting or hanging drop) method. Screen a wide range of precipitant conditions (salts, polymers, pH) at different temperatures.

-

Crystal Optimization: Optimize the initial hit conditions by varying the concentrations of protein, ligand, and precipitants to obtain diffraction-quality crystals.

-

Crystal Soaking (Alternative to Co-crystallization): Grow apo-crystals of NRP1-b1 first. Then, soak these crystals in a solution containing the ligand for a defined period.

-

Cryo-protection and Data Collection: Transfer the crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement using a known NRP1 structure), and build and refine the atomic model of the NRP1-ligand complex. The crystal structure of EG01377 in complex with the NRP1 b1 domain has been deposited in the Protein Data Bank with accession code 6FMC.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving NRP1 and a typical experimental workflow for characterizing an NRP1 antagonist.

VEGF-A/NRP1 Signaling Pathway

Caption: VEGF-A/NRP1 signaling pathway and point of antagonist inhibition.

Semaphorin 3A/NRP1 Signaling Pathway

Caption: Semaphorin 3A/NRP1 signaling pathway in neuronal guidance.

Experimental Workflow for NRP1 Antagonist Characterization

Caption: A logical workflow for the characterization of a novel NRP1 antagonist.

References

- 1. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Neuropilin-1 in Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropilin-1 (NRP1) has emerged as a critical multifaceted regulator in tumor biology, extending far beyond its initial discovery as a neuronal guidance protein. It is a non-tyrosine kinase transmembrane glycoprotein (B1211001) that acts as a key co-receptor for various signaling molecules, most notably Vascular Endothelial Growth Factor (VEGF), positioning it as a pivotal player in tumor angiogenesis. High expression of NRP1 is frequently observed in a wide array of human cancers and is often correlated with increased tumor aggressiveness, metastasis, and poor patient prognosis. NRP1 enhances and potentiates VEGF signaling by forming a complex with VEGF Receptor 2 (VEGFR2), the primary mediator of VEGF-driven angiogenesis. This interaction increases the binding affinity of VEGF-A165 to VEGFR2, amplifying downstream signaling cascades that promote endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis. Beyond its role as a VEGF co-receptor, NRP1 is also implicated in VEGF-independent signaling pathways that contribute to angiogenesis. Given its central role, NRP1 represents a highly attractive target for novel anti-angiogenic and broader anti-cancer therapeutic strategies. This guide provides an in-depth overview of NRP1's function in tumor angiogenesis, quantitative data from key studies, detailed experimental protocols, and visualizations of its core signaling pathways.

Neuropilin-1: Structure and Ligand Interactions

NRP1 is a type I transmembrane protein characterized by a large extracellular domain, a single transmembrane segment, and a short cytoplasmic tail. The extracellular domain is responsible for its co-receptor function and is organized into distinct subdomains that mediate ligand binding. NRP1 binds to a diverse set of ligands, including:

-

VEGF Family: Specifically, the heparin-binding isoforms of VEGF-A (e.g., VEGF-A165). This interaction is crucial for its role in angiogenesis.

-

Class 3 Semaphorins (SEMA3): These were the first identified ligands for neuropilins and are involved in axon guidance and, paradoxically, can inhibit angiogenesis.

-

Other Growth Factors: NRP1 can also interact with other factors like Transforming Growth Factor-beta (TGF-β), Hepatocyte Growth Factor (HGF), and Platelet-Derived Growth Factor (PDGF), further highlighting its multifaceted role in the tumor microenvironment.

The primary mechanism by which NRP1 promotes tumor angiogenesis is through its function as a co-receptor for VEGFR2.

The NRP1/VEGFR2 Signaling Axis in Angiogenesis

While initially thought to function primarily by increasing the binding of VEGF-A to VEGFR2, studies now show NRP1 plays a more complex role. NRP1 forms a complex with VEGFR2, which enhances and sustains the signaling output upon VEGF-A165 binding. Some evidence suggests this interaction can occur even in the absence of a ligand. Furthermore, NRP1 is critical for the proper trafficking and cell surface expression of VEGFR2, ensuring a robust response to VEGF.

Upon binding of VEGF-A165 to the NRP1/VEGFR2 complex, VEGFR2 undergoes dimerization and autophosphorylation, initiating several downstream signaling cascades essential for angiogenesis:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Promotes endothelial cell survival and proliferation.

-

MAPK Pathway: Involved in endothelial cell proliferation and migration.

-

Focal Adhesion Kinase (FAK): Phosphorylation of FAK is critical for endothelial cell migration.

// Edges VEGF -> NRP1 [label=" Binds"]; VEGF -> VEGFR2 [label=" Binds"]; NRP1 -> VEGFR2 [label=" Forms\n Complex", style=dashed, arrowhead=none, color="#5F6368"]; VEGFR2 -> PI3K [label=" Activates"]; VEGFR2 -> FAK [label=" Activates"]; VEGFR2 -> MAPK [label=" Activates"]; PI3K -> Akt; Akt -> Proliferation; FAK -> Migration; MAPK -> Proliferation; Proliferation -> Angiogenesis [style=dashed, color="#5F6368"]; Migration -> Angiogenesis [style=dashed, color="#5F6368"]; NRP1 -> Integrin [label=" Interacts", style=dashed, arrowhead=none, color="#5F6368"]; Integrin -> FAK [label=" Activates", style=dashed]; } caption="NRP1 enhances VEGF-A signaling through VEGFR2."

Quantitative Impact of NRP1 on Tumor Angiogenesis and Growth

The overexpression of NRP1 is directly linked to enhanced tumor growth and angiogenesis. Studies targeting NRP1 have consistently demonstrated significant reductions in these parameters across various cancer models.

| Study Focus | Cancer Model | Therapeutic Agent/Method | Key Quantitative Findings | Reference |

| NRP1 Overexpression | Rat Prostate Carcinoma | Doxycycline-inducible NRP1 | 2.5- to 7-fold increase in tumor size; markedly increased microvessel density. | |

| NRP1 Inhibition | Melanoma Spheroid Assay | Small Molecule Inhibitor (Compound 1) | ~7-fold reduction in VEGF-A induced vessel sprouting from aortic rings. | |

| NRP1 Inhibition | HUVEC Tube Formation | Small Molecule Inhibitor (Compound 1) | ~41% reduction in VEGF-induced branch points; ~50% reduction in network area. | |

| NRP1 Knockdown | Non-Small Cell Lung Cancer | siRNA against NRP1 | Suppressed tumorigenesis, angiogenesis, and in vivo metastasis. | |

| Dual NRP1/NRP2 Targeting | Mouse Tumor Models | Endothelial-specific knockout (ECKO) | Maximum inhibition of primary tumor development and angiogenesis achieved with dual knockout. | |

| NRP1 TMD Peptide | Murine Breast Cancer (4T1) | MTP-NRP1 Peptide | Significant dose-dependent reduction of cancer cell proliferation. | |

| Anti-NRP1 Antibody | Various Xenograft Models | Monoclonal Antibody (anti-NRP1B) | Inhibition of tumor formation and additive effect with anti-VEGF therapies. |

Therapeutic Targeting of Neuropilin-1

Given its crucial role, NRP1 has become a prime target for anti-cancer therapies. Strategies are being developed to disrupt the NRP1/VEGFR2 signaling axis and inhibit tumor angiogenesis.

-

Monoclonal Antibodies: Antibodies like MNRP1685A have been developed to block the interaction between VEGF-A and NRP1, showing additive anti-tumor effects when combined with anti-VEGF agents like bevacizumab.

-

Small Molecule Inhibitors: Compounds such as EG00229 have been identified to specifically inhibit the VEGF-A/NRP1 interaction, resulting in significant anti-tumor effects in preclinical models.

-

Peptide-Based Therapeutics: Peptides targeting the transmembrane domain of NRP1 (e.g., MTP-NRP1) can block its function and reduce cancer cell proliferation. Tumor-penetrating peptides that bind NRP1 are also being explored to deliver therapeutics deeper into tumor tissues.

-

Gene Silencing: The use of siRNA or shRNA to reduce NRP1 expression has been shown to significantly decrease tumor growth, angiogenesis, and metastasis in various cancer models.

Clinical trials are underway to evaluate the safety and efficacy of targeting NRP1, often in combination with other therapies like checkpoint inhibitors.

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) for NRP1-VEGFR2 Interaction

This protocol is used to demonstrate the physical association between NRP1 and VEGFR2 within a cell.

Methodology:

-

Cell Lysis: Culture cells (e.g., HUVECs) to ~90% confluency. Wash with ice-cold PBS and lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add the primary antibody (e.g., anti-NRP1) to the supernatant and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the suspected interacting protein (e.g., anti-VEGFR2).

Immunohistochemistry (IHC) for Microvessel Density (CD31)

This protocol is used to quantify angiogenesis in tumor tissue by staining for the endothelial cell marker CD31 (PECAM-1).

Methodology:

-

Tissue Preparation: Fix tumor xenografts or patient samples in 10% neutral buffered formalin and embed in paraffin. Cut 3-5 µm thick sections and mount on positively charged slides.

-

Deparaffinization and Rehydration: Bake slides (e.g., 60°C for 30-60 min). Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to deionized water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) for optimal antibody binding. A common method is to immerse slides in a retrieval solution (e.g., Tris-EDTA pH 9.0 or Citrate Buffer pH 6.0) and heat in a pressure cooker or water bath.

-

Blocking: Quench endogenous peroxidase activity using a hydrogen peroxide block (e.g., 3% H2O2). Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate sections with a primary antibody against CD31 (e.g., clone JC70A) at an optimized dilution (e.g., 1:100 to 1:400) overnight at 4°C or for 1 hour at room temperature.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei. Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

-

Quantification: Capture images of stained sections. Identify "hot spots" of high vascular density and count the number of CD31-positive vessels in several high-power fields to determine the average microvessel density (MVD).

Conclusion

Neuropilin-1 is unequivocally a central player in the orchestration of tumor angiogenesis. Its role as a critical co-receptor for VEGFR2 amplifies pro-angiogenic signaling, while its interactions with other pathways further contribute to the complexity of the tumor microenvironment. The wealth of preclinical data demonstrating the anti-tumor efficacy of NRP1 inhibition provides a strong rationale for its continued investigation as a therapeutic target. For drug development professionals, NRP1 offers a compelling opportunity to develop novel anti-angiogenic agents that may overcome resistance to existing VEGF/VEGFR2-targeted therapies, particularly when used in rational combination strategies. Further research into the nuanced, context-dependent functions of NRP1 will be essential to fully exploit its therapeutic potential in oncology.

The Role of NRP1 Antagonism in Modulating Regulatory T-Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regulatory T-cells (Tregs) are critical mediators of immune suppression and represent a significant barrier to effective anti-tumor immunity. Neuropilin-1 (NRP1), a transmembrane co-receptor, has emerged as a key player in maintaining the stability and suppressive function of intratumoral Tregs. This technical guide provides an in-depth analysis of the impact of NRP1 antagonism on Treg biology, focusing on the therapeutic potential of targeting this pathway. We will explore the underlying signaling mechanisms, present quantitative data on the effects of NRP1 antagonists, and provide detailed experimental protocols for key assays. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to overcome Treg-mediated immunosuppression in oncology and other disease areas.

Introduction to NRP1 and its Role in Regulatory T-cell Biology

Neuropilin-1 (NRP1) is a non-tyrosine kinase transmembrane glycoprotein (B1211001) that functions as a co-receptor for a variety of ligands, including members of the vascular endothelial growth factor (VEGF) family and class 3 semaphorins (Sema)[1]. While initially characterized for its role in neuronal guidance and angiogenesis, NRP1 has been identified as a critical regulator of immune cell function, particularly that of regulatory T-cells (Tregs)[1][2].

Tregs, characterized by the expression of the transcription factor Foxp3, are essential for maintaining peripheral tolerance and preventing autoimmunity. However, within the tumor microenvironment (TME), an abundance of Tregs suppresses anti-tumor immune responses, thereby promoting tumor progression[1]. NRP1 is highly expressed on intratumoral Tregs and plays a pivotal role in maintaining their stability and potent suppressive capacity[1]. This has positioned NRP1 as a promising therapeutic target to selectively inhibit Treg function within the TME, potentially unleashing a robust anti-tumor immune response.

Mechanism of Action of NRP1 Antagonists on Regulatory T-cells

NRP1 antagonists interfere with the binding of its cognate ligands, primarily Sema4A and VEGF-A, thereby disrupting the downstream signaling cascades that sustain Treg function and stability. The two principal mechanisms by which NRP1 supports Treg function are:

-

Sema4A-NRP1 Signaling: The interaction between Sema4A, expressed on various immune cells, and NRP1 on Tregs is crucial for maintaining Treg stability and suppressive function. This signaling pathway involves the recruitment of the phosphatase and tensin homolog (PTEN), which in turn inhibits the PI3K/Akt signaling pathway. This leads to the nuclear localization and activation of the transcription factor FOXO3a, which promotes the expression of genes associated with Treg survival and function, while repressing pro-inflammatory cytokine production.

-

VEGF-NRP1 Signaling: Tumor-derived VEGF-A binds to NRP1 on Tregs, acting as a chemoattractant to recruit Tregs to the tumor microenvironment. Furthermore, VEGF-A signaling through NRP1 can promote the proliferation and survival of Tregs within the TME.

NRP1 antagonists, by blocking these interactions, induce a state of "Treg fragility," characterized by:

-

Reduced Suppressive Function: Antagonizing NRP1 signaling diminishes the ability of Tregs to suppress the proliferation and effector functions of conventional T cells.

-

Decreased Stability: NRP1 blockade leads to a reduction in the expression of the master Treg transcription factor, Foxp3. This is often accompanied by an upregulation of pro-inflammatory cytokines, such as interferon-gamma (IFNγ), causing the Tregs to adopt a more pro-inflammatory phenotype.

-

Enhanced Anti-Tumor Immunity: By destabilizing and functionally impairing intratumoral Tregs, NRP1 antagonists can lead to an increase in the number and activity of cytotoxic CD8+ T-cells within the tumor, resulting in tumor growth inhibition.

Two notable examples of NRP1 antagonists are:

-

Fc(AAG)-TPP11: A fusion protein that specifically binds to NRP1 and induces its internalization, thereby reducing its surface expression on Tregs.

-

EG01377 (Compound 1): A small molecule inhibitor that selectively targets NRP1.

Quantitative Data on the Impact of NRP1 Antagonists

The following tables summarize the quantitative effects of NRP1 antagonists on various aspects of Treg biology and anti-tumor immunity.

| Antagonist | Assay | Target | Effect | Quantitative Value | Reference |

| EG01377 | Binding Affinity | NRP1-b1 | Dissociation Constant (Kd) | 1.32 µM | |

| EG01377 | Enzyme Inhibition | NRP1-a1 and NRP1-b1 | IC50 | 609 nM | |

| Fc(AAG)-TPP11 | Foxp3 Expression | Intratumoral Tregs | Reduction in Foxp3 expression | Significantly decreased | |

| Nrp1 Knockout | Cytokine Production | Tumor-infiltrating Tregs | Increase in IFNγ expression | Increased percentage of IFNγ+ Tregs |

| Antagonist/Model | Tumor Model | Administration | Effect on Tumor Growth | Quantitative Value | Reference |

| Fc(AAG)-TPP11 | MC38 Colon Carcinoma | Not Specified | Tumor Growth Inhibition | Comparable to anti-CTLA-4 antibody | |

| EG01377 | In vivo mouse models | 2 mg/kg; i.v. | Pharmacokinetics | Half-life (T1/2) of 4.29 hours |

Experimental Protocols

In Vitro Treg Suppression Assay (CFSE-based)

This protocol details a common method to assess the suppressive function of Tregs in vitro.

Materials:

-

CD4+CD25+ Tregs (isolated from mouse spleen or human PBMCs)

-

CD4+CD25- Responder T cells (Teffs)

-

Antigen-Presenting Cells (APCs) (e.g., irradiated splenocytes)

-

Anti-CD3 antibody

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Complete RPMI-1640 medium

-

96-well round-bottom plates

-

NRP1 antagonist (e.g., Fc(AAG)-TPP11 or EG01377)

-

Flow cytometer

Procedure:

-

Isolate Cell Populations: Isolate Tregs (CD4+CD25+) and Teffs (CD4+CD25-) from your source (e.g., mouse spleen) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

CFSE Labeling of Teffs:

-

Resuspend Teffs at 1-2 x 10^7 cells/mL in PBS.

-

Add an equal volume of 5 µM CFSE solution (final concentration 2.5 µM).

-

Incubate for 10 minutes at 37°C.

-

Quench the reaction by adding 5 volumes of cold complete RPMI medium.

-

Wash the cells twice with complete RPMI medium.

-

Resuspend in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

-

-

Co-culture Setup:

-

Plate 1 x 10^5 CFSE-labeled Teffs per well in a 96-well round-bottom plate.

-

Add Tregs at various Teff:Treg ratios (e.g., 1:1, 2:1, 4:1, 8:1).

-

Add irradiated APCs at a Teff:APC ratio of 1:1.

-

Add soluble anti-CD3 antibody at a final concentration of 1 µg/mL.

-

Add the NRP1 antagonist at the desired concentrations to the relevant wells. Include a vehicle control.

-

Bring the final volume in each well to 200 µL with complete RPMI medium.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Stain with fluorescently labeled antibodies against CD4.

-

Acquire the samples on a flow cytometer.

-

Gate on the CD4+ T-cell population and analyze the CFSE dilution profile. Proliferation is indicated by a decrease in CFSE fluorescence intensity.

-

Calculate the percentage of suppression using the following formula: % Suppression = (1 - (% Proliferation with Tregs / % Proliferation without Tregs)) * 100

-

Flow Cytometry Analysis of Tumor-Infiltrating Tregs

This protocol outlines the steps for identifying and phenotyping Tregs within a tumor.

Materials:

-

Tumor tissue

-

Collagenase D, Dispase, and DNase I

-

FACS buffer (PBS with 2% FBS and 2 mM EDTA)

-

Fc block (anti-CD16/32)

-

Fluorescently labeled antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD25, anti-Foxp3, anti-NRP1, anti-IFNγ)

-

Fixation/Permeabilization buffer (for intracellular staining of Foxp3 and IFNγ)

-

Flow cytometer

Procedure:

-

Tumor Digestion:

-

Mince the tumor tissue into small pieces.

-

Incubate in a digestion buffer containing Collagenase D, Dispase, and DNase I for 30-60 minutes at 37°C with gentle agitation.

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Wash the cells with FACS buffer.

-

-

Surface Staining:

-

Resuspend the cells in FACS buffer.

-

Block Fc receptors with anti-CD16/32 for 10 minutes on ice.

-

Add the cocktail of surface antibodies (anti-CD45, anti-CD3, anti-CD4, anti-CD25, anti-NRP1) and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Intracellular Staining:

-

Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions.

-

Add the intracellular antibodies (anti-Foxp3, anti-IFNγ) and incubate for 30-45 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer and acquire on a flow cytometer.

-

Gating Strategy:

-

Gate on live, single cells based on forward scatter (FSC) and side scatter (SSC) profiles.

-

Gate on CD45+ cells to select for hematopoietic cells.

-

Gate on CD3+ cells to select for T-cells.

-

From the CD3+ population, gate on CD4+ T-cells.

-

Within the CD4+ population, identify Tregs as CD25+ and Foxp3+.

-

Analyze the expression of NRP1 and IFNγ on the gated Treg population.

-

-

Murine Syngeneic Tumor Model

This protocol describes the establishment and monitoring of a syngeneic tumor model to evaluate the in vivo efficacy of NRP1 antagonists.

Materials:

-

MC38 colon adenocarcinoma cells

-

C57BL/6 mice (6-8 weeks old)

-

Complete cell culture medium

-

PBS

-

Syringes and needles

-

Calipers

-

NRP1 antagonist (e.g., Fc(AAG)-TPP11 or EG01377)

-

Vehicle control

Procedure:

-

Cell Culture: Culture MC38 cells in complete medium until they reach 80-90% confluency.

-

Tumor Cell Implantation:

-

Harvest the MC38 cells and wash them with sterile PBS.

-

Resuspend the cells in PBS at a concentration of 5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each C57BL/6 mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor growth. Palpable tumors usually appear within 5-7 days.

-

Once tumors are established, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

-

Treatment Administration:

-

When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer the NRP1 antagonist and vehicle control according to the desired dosing schedule. For example, antibodies are often administered intraperitoneally (i.p.) every 2-4 days. For EG01377, a dose of 2 mg/kg intravenously (i.v.) has been reported.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth and the general health of the mice.

-

The primary endpoint is typically tumor growth inhibition. This can be calculated as: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) * 100

-

At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes.

-

Signaling Pathways and Visualizations

Sema4A-NRP1 Signaling Pathway in Tregs

The Sema4A-NRP1 signaling axis is crucial for maintaining Treg stability and function.

Caption: Sema4A-NRP1 signaling pathway in regulatory T-cells.

VEGF-NRP1 Signaling in Treg Recruitment and Proliferation

VEGF-A, often secreted by tumor cells, utilizes NRP1 on Tregs to promote their accumulation and survival within the TME.

Caption: VEGF-NRP1 signaling in Treg recruitment and proliferation.

Experimental Workflow for Evaluating NRP1 Antagonists

This diagram outlines the typical workflow for the preclinical evaluation of a novel NRP1 antagonist.

Caption: Preclinical evaluation workflow for NRP1 antagonists.

Conclusion

Targeting NRP1 on regulatory T-cells represents a highly promising strategy to overcome a major mechanism of immune evasion in cancer. NRP1 antagonists have demonstrated the ability to destabilize intratumoral Tregs, impair their suppressive function, and consequently enhance anti-tumor immunity. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug developers to investigate and advance novel NRP1-targeted therapies. Further research into the nuances of NRP1 signaling and the development of next-generation antagonists will be crucial in translating this promising approach into effective clinical treatments.

References

Preclinical Evaluation of NRP1 Antagonist EG01377: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of the small molecule Neuropilin-1 (NRP1) antagonist, compound 1 (also known as EG01377 ). This document details the mechanism of action, key quantitative data from various in vitro and in vivo studies, and the experimental protocols utilized in its evaluation.

Introduction to Neuropilin-1 (NRP1) and Its Role in Disease

Neuropilin-1 (NRP1) is a transmembrane glycoprotein (B1211001) that acts as a co-receptor for a variety of extracellular ligands, including vascular endothelial growth factor (VEGF) and semaphorins.[1] Its involvement in crucial cellular processes such as angiogenesis, immune response regulation, and neuronal development has made it a significant target in biomedical research, particularly in oncology and virology. In cancer, NRP1's interaction with VEGF promotes angiogenesis, supplying tumors with essential nutrients for growth and metastasis. Furthermore, NRP1 is expressed on regulatory T cells (Tregs) and is implicated in suppressing the anti-tumor immune response.[2][3] Therefore, antagonists of NRP1, such as EG01377, hold therapeutic promise by potentially inhibiting these pathological processes.[1][3]

Mechanism of Action of NRP1 Antagonist EG01377

EG01377 is a small molecule antagonist designed to block the interaction between NRP1 and its ligands, primarily VEGF-A.[3][4] It was developed based on a previously identified compound, EG00229, with its design informed by X-ray crystal structures to optimize binding to NRP1.[3][4] By binding to the VEGF-A binding site on the b1 domain of NRP1, EG01377 competitively inhibits the formation of the NRP1/VEGF-A complex.[3][5] This disruption of the NRP1 signaling axis leads to the inhibition of downstream pathways responsible for angiogenesis, tumor cell migration, and immune suppression.[3][6]

Quantitative Preclinical Data for EG01377

The following tables summarize the key quantitative data from the preclinical evaluation of EG01377.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

| Assay | Parameter | Value | Reference |

| Inhibition of bt-VEGF-A binding to NRP1 | IC50 | < 1 µM | [3] |

| Selectivity vs. NRP2 | - | Selective for NRP1 | [3][4] |

| Inhibition of VEGF-A induced VEGF-R2/KDR tyrosine phosphorylation in HUVECs (at 30 µM) | % Inhibition | ~50% | [3] |

Table 2: In Vitro Functional Activity

| Assay | Effect | Reference |

| Angiogenesis | Anti-angiogenic | [3][4] |

| Cell Migration | Anti-migratory | [3][4] |

| Tumor Cell Effects | Anti-tumor | [3][4] |

| Treg Function | Blocks glioma-conditioned medium-induced increase in TGFβ production | [3][4][6] |

Table 3: Pharmacokinetic Properties

| Compound | Half-life | Note | Reference |

| EG00229 (precursor) | 0.5 h | Short half-life | [3] |

| EG01377 (Compound 1) | - | Improved PK profile over EG00229, good stability in vivo | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of EG01377 are provided below.

VEGF-A Binding Inhibition Assay

This assay quantifies the ability of a compound to inhibit the binding of vascular endothelial growth factor-A (VEGF-A) to Neuropilin-1 (NRP1).

Materials:

-

Recombinant human NRP1

-

Biotinylated VEGF-A (bt-VEGF-A)

-

Streptavidin-coated plates

-

Test compound (e.g., EG01377)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Detection reagent (e.g., HRP-conjugated anti-biotin antibody and substrate)

Protocol:

-

Coat streptavidin plates with biotinylated VEGF-A and incubate.

-

Wash the plates to remove unbound bt-VEGF-A.

-

Add serial dilutions of the test compound to the wells.

-

Add a constant concentration of recombinant human NRP1 to all wells.

-

Incubate to allow for competitive binding.

-

Wash the plates to remove unbound NRP1.

-

Add a primary antibody specific for NRP1, followed by a secondary HRP-conjugated antibody.

-

Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of NRP1 binding to VEGF-A.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of a compound on the migratory capacity of endothelial cells, a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium and supplements

-

Test compound (e.g., EG01377)

-

VEGF-A

-

Microscope with imaging capabilities

Protocol:

-

Culture HUVECs to confluence in a multi-well plate.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the wells to remove detached cells.

-

Add fresh medium containing the test compound at various concentrations, with and without VEGF-A as a stimulant.

-

Image the "wound" at time zero.

-

Incubate the plate for a defined period (e.g., 12-24 hours).

-

Image the same "wound" area again.

-

Measure the closure of the "wound" and compare the migration rate between treated and untreated cells.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell line (e.g., MDA-MB-231 breast cancer cells)[7]

-

Test compound (e.g., EG01377)

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of the human tumor cell line into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

-

Measure the tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Compare the tumor growth inhibition in the treated group to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

NRP1 Signaling Pathway

Caption: NRP1 signaling pathways and the inhibitory action of EG01377.

Preclinical Evaluation Workflow for NRP1 Antagonist

Caption: A generalized workflow for the preclinical evaluation of an NRP1 antagonist.

Conclusion

The small molecule antagonist EG01377 has demonstrated promising preclinical activity as an inhibitor of NRP1. Through its targeted disruption of the NRP1-VEGF-A interaction, it exhibits anti-angiogenic, anti-migratory, and anti-tumor effects in vitro.[3][4] Furthermore, its ability to modulate the activity of regulatory T cells suggests a potential role in enhancing anti-tumor immunity.[3][6] The comprehensive preclinical data, supported by detailed experimental protocols, provides a strong rationale for the continued development of EG01377 and other NRP1 antagonists as potential therapeutics for cancer and other diseases where NRP1 signaling is dysregulated.

References

- 1. What are NRP-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Neuropilin-1: a checkpoint target with unique implications for cancer immunology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. NRPa-308, a new neuropilin-1 antagonist, exerts in vitro anti-angiogenic and anti-proliferative effects and in vivo anti-cancer effects in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity of NRP1 Antagonist EG01377 for Neuropilin-1 Over Neuropilin-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of the small-molecule Neuropilin-1 (NRP1) antagonist, EG01377 (also referred to as Compound 1). A comprehensive review of the available literature demonstrates that EG01377 is a potent and highly selective inhibitor of NRP1, with no detectable binding to its closely related homolog, Neuropilin-2 (NRP2). This document summarizes the quantitative data, details the experimental methodologies used to determine this selectivity, and visualizes the relevant biological and experimental frameworks.

Introduction to Neuropilin-1 and its Antagonism

Neuropilin-1 (NRP1) is a transmembrane co-receptor involved in a multitude of physiological and pathological processes, including neuronal guidance, angiogenesis, and immune regulation.[1][2] It serves as a receptor for ligands such as Class 3 semaphorins and certain isoforms of Vascular Endothelial Growth Factor (VEGF), notably VEGF-A.[1][2][3] By acting as a co-receptor for VEGF Receptor 2 (VEGFR2), NRP1 enhances VEGF-A-mediated signaling, which is crucial for tumor angiogenesis and growth.[2][3][4] Consequently, inhibiting the interaction between VEGF-A and NRP1 has emerged as a promising strategy in cancer therapy.[3][5]

EG01377 is a potent small-molecule NRP1 antagonist developed from a precursor compound, EG00229.[1][6][7] Extensive in-vitro testing has confirmed its ability to disrupt the NRP1/VEGF-A signaling axis, leading to antiangiogenic and antitumor effects.[1][6][7] A critical aspect of its therapeutic potential is its selectivity for NRP1 over NRP2, a homolog with 45-50% structural similarity but distinct biological roles.[2] High selectivity minimizes off-target effects and provides a more focused therapeutic intervention.

Quantitative Analysis of Selectivity

The selectivity of an antagonist is determined by comparing its binding affinity or inhibitory activity against the intended target (NRP1) versus a related off-target (NRP2). For EG01377, this has been characterized using various biochemical and biophysical assays. The data clearly indicates a remarkable degree of selectivity.

| Compound | Target | Assay Type | Metric | Value | Reference |

| EG01377 (Compound 1) | NRP1 | Isothermal Titration Calorimetry (ITC) | KD | 130 nM | [1] |

| NRP1 | Cell-free VEGF-A Competition | IC50 | 1.8 µM | [1] | |

| NRP1 | Cell-based VEGF-A Competition | IC50 | 12 µM | [1] | |

| NRP2 | Binding Assay | Binding | No Detectable Binding | [1] | |

| EG00229 (Precursor) | NRP1 | Cell-free VEGF-A Competition | IC50 | 8 µM | [7] |

| NRP1 | Cell-based VEGF-A Competition | IC50 | 23 µM | [4] |

Table 1: Summary of quantitative binding and inhibition data for NRP1 antagonists.

The data unequivocally shows that while EG01377 binds to NRP1 with high affinity, it exhibits no measurable interaction with NRP2 under the tested conditions, highlighting its exceptional selectivity.[1]

Signaling Pathway and Antagonist Mechanism of Action

NRP1 functions as a critical co-receptor that enhances the binding of VEGF-A to VEGFR2, amplifying downstream signaling cascades that promote endothelial cell proliferation, migration, and survival—key events in angiogenesis. EG01377 exerts its effect by directly binding to the VEGF-binding pocket on NRP1, thereby preventing the formation of the NRP1/VEGF-A/VEGFR2 ternary complex.

References

- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Neuropilin in Vascular and Tumor Biology - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]

- 4. NRP1 function and targeting in neurovascular development and eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Small-Molecule Neuropilin-1 Inhibitors: A Technical Guide to a Promising Anti-Cancer Target

Introduction: Neuropilin-1 (NRP1) has emerged as a critical multifaceted regulator in cancer biology, moving beyond its initial identification as a neuronal guidance protein.[1] NRP1 is a non-tyrosine kinase transmembrane co-receptor that plays a significant role in tumor progression, angiogenesis, and immune evasion.[2][3] Its overexpression in numerous cancers, including lung, breast, pancreatic, and brain tumors, is often correlated with poor prognosis and increased tumor aggressiveness.[1][2][3] NRP1 interacts with a variety of ligands and signaling pathways, most notably the Vascular Endothelial Growth Factor (VEGF) pathway, where it enhances the binding of VEGF-A to its primary receptor, VEGFR2, thereby promoting angiogenesis and tumor cell survival.[4][5] It also modulates signaling from Semaphorins, Transforming Growth Factor-beta (TGF-β), Hepatocyte Growth Factor (HGF), and the Hedgehog pathway.[1][6] This central role in tumor biology makes NRP1 an attractive target for therapeutic intervention. While monoclonal antibodies targeting NRP1 have been explored, small-molecule inhibitors offer potential advantages in terms of oral bioavailability and tissue penetration. This technical guide provides a comprehensive literature review of key small-molecule NRP1 inhibitors, detailing their quantitative data, the experimental protocols used for their evaluation, and the signaling pathways they disrupt.

Quantitative Data Summary of Small-Molecule NRP1 Inhibitors

The development of small-molecule inhibitors targeting the protein-protein interaction between NRP1 and its ligands, particularly VEGF-A, has led to the identification of several promising compounds. The following tables summarize the quantitative data for prominent NRP1 inhibitors, including those with dual-targeting capabilities.

| Compound | Target(s) | Assay Type | Value | Cell Line / System | Reference |

| EG00229 | NRP1 | ¹²⁵I-VEGF-A Binding | IC₅₀: 8 µM | PAE/NRP1 Cells | [1][6] |

| NRP1 | bt-VEGF-A Binding | IC₅₀: 3 µM | Purified NRP1 b1 domain | [6][7] | |

| NRP1 | VEGF-A Binding | IC₅₀: 23 µM | HUVECs | [6] | |

| Cellular Effect | A549 Cell Viability | IC₅₀: Significant reduction | A549 Lung Carcinoma | [6] | |

| EG01377 | NRP1 (a1/b1 domains) | Binding Assay | IC₅₀: 609 nM | Purified NRP1 domains | [4][5][8][9][10] |

| NRP1 (b1 domain) | Binding Affinity | K_d_: 1.32 µM | Purified NRP1 b1 domain | [4][5][8][9][10] | |

| Cellular Effect | VEGFR2 Phosphorylation | IC₅₀: ~30 µM | HUVECs | [8][9] | |

| PLN-5 | NRP1 | Enzyme Inhibition | IC₅₀: 5.15 ± 0.24 nM | Cell-free | [11] |

| PLK1 | Enzyme Inhibition | IC₅₀: 2.07 ± 0.13 nM | Cell-free | [11] | |

| Cellular Effect | Cell Proliferation | IC₅₀: 0.27 ± 0.02 µM | NCI-H460 Lung Cancer | [11] | |

| PPNR-4 | NRP1 | Enzyme Inhibition | IC₅₀: 24.48 ± 2.16 nM | Cell-free | [2][12] |

| PARP1 | Enzyme Inhibition | IC₅₀: 7.71 ± 0.39 nM | Cell-free | [2][12] | |

| Cellular Effect | Cell Proliferation | IC₅₀: 0.21 µM | MDA-MB-231 Breast Cancer | [2][12] |

Core Signaling Pathways and Inhibition Mechanisms

NRP1 functions as a critical co-receptor, primarily augmenting the signaling of VEGFR2 in endothelial cells, which is a cornerstone of angiogenesis. Small-molecule inhibitors are typically designed to block the C-end rule (CendR) binding pocket in the b1 domain of NRP1, preventing the binding of ligands like VEGF-A.

Caption: NRP1-Mediated VEGF Signaling and Inhibition.

As illustrated, VEGF-A binds to both NRP1 and VEGFR2, promoting the formation of a signaling complex that enhances VEGFR2 phosphorylation and subsequent activation of downstream pathways like PI3K/Akt, leading to angiogenesis, cell survival, and migration.[4] Small-molecule inhibitors competitively bind to the VEGF-A binding pocket on the NRP1 b1 domain, preventing this complex formation and attenuating the downstream signal.[6][7]

Experimental Protocols and Workflows

The discovery and validation of small-molecule NRP1 inhibitors involve a multi-step process, starting from initial screening to detailed cellular and in vivo characterization.

Virtual Screening Workflow

The identification of novel NRP1 inhibitors often begins with in silico virtual screening to efficiently search vast compound libraries.

Caption: Generalized Virtual Screening Workflow for NRP1 Inhibitors.

This workflow starts with preparing the 3D structure of the NRP1 target site and screening large compound databases using molecular docking.[13][] Hits are progressively filtered based on binding affinity predictions, precision docking, and desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to identify the most promising candidates for synthesis and experimental testing.[15]

Detailed Experimental Methodologies

1. NRP1-VEGF-A Binding Inhibition Assay

This assay directly measures the ability of a compound to disrupt the interaction between VEGF-A and NRP1.

-

Principle: Competitive binding assay where the inhibitor competes with labeled VEGF-A for binding to NRP1 expressed on cells or as a purified protein.

-

Cell Lines/Reagents:

-

Porcine Aortic Endothelial (PAE) cells engineered to overexpress NRP1 (PAE/NRP1) or other cell lines like DU145 prostate cancer cells which endogenously express NRP1 but not VEGFRs.[6][16]

-

Radiolabeled ¹²⁵I-VEGF-A₁₆₅ or Biotinylated VEGF-A₁₆₅ (bt-VEGF-A).

-

Binding Buffer (e.g., DMEM, 25 mM HEPES, pH 7.3, 0.1% BSA).

-

-

Protocol Outline:

-

Plate PAE/NRP1 cells in 24- or 96-well plates and grow to confluence.

-

Wash cells twice with ice-cold PBS.

-

Pre-incubate the cells with various concentrations of the test inhibitor (e.g., 0.1–100 µM) in binding buffer at 4°C for 30-60 minutes.

-

Add a constant concentration of labeled VEGF-A (e.g., 0.1 nM ¹²⁵I-VEGF-A₁₆₅) to all wells.

-

Determine non-specific binding in parallel wells containing a 100-fold excess of unlabeled VEGF-A.

-

Incubate for 2-3 hours at 4°C.

-

Wash cells extensively with cold PBS to remove unbound VEGF-A.

-

Lyse the cells and quantify the amount of bound labeled VEGF-A using a gamma counter (for ¹²⁵I) or a colorimetric/fluorometric method after adding streptavidin-HRP (for biotin).

-

Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

2. VEGFR2 Phosphorylation Assay

This assay assesses the functional consequence of NRP1 inhibition on VEGFR2 signaling.

-

Principle: A Western blot-based assay to detect the level of VEGF-induced phosphorylation of VEGFR2 at key tyrosine residues (e.g., Y1175).

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express NRP1, VEGFR1, and VEGFR2.

-

Protocol Outline:

-

Culture HUVECs to ~80-90% confluence and serum-starve overnight.

-

Pre-treat cells with the NRP1 inhibitor at various concentrations (e.g., 3-30 µM) for 30-60 minutes.[8]

-

Stimulate the cells with VEGF-A (e.g., 1-25 ng/mL) for a short period (e.g., 10 minutes).[1]

-

Immediately place plates on ice, wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[17]

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]

-

To normalize, strip the membrane and re-probe with an antibody against total VEGFR-2, and subsequently a loading control like GAPDH or β-actin.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and calculate the ratio of phosphorylated to total VEGFR-2.

-

3. 3D Spheroid Cell Invasion Assay

This assay models the invasion of tumor cells into a surrounding matrix, a key step in metastasis, and is more physiologically relevant than 2D assays.

-

Principle: Tumor cells are grown into 3D spheroids and then embedded in an extracellular matrix. The inhibitor's effect on the cells' ability to invade outwards from the spheroid is monitored.

-

Cell Lines: Any tumor cell line capable of forming spheroids (e.g., A375P melanoma, MDA-MB-231 breast cancer).[8][12]

-

Protocol Outline:

-

Spheroid Formation:

-

Create a single-cell suspension of the tumor cells.

-

Seed cells (e.g., 3,000 cells/well) into ultra-low attachment (ULA) 96-well round-bottom plates.[18]

-

Centrifuge the plate briefly (e.g., 200 x g for 3 minutes) to facilitate cell aggregation at the bottom of the well.

-

Incubate for 48-72 hours to allow for the formation of a single, compact spheroid in each well.[18]

-

-

Invasion Assay:

-

Thaw an invasion matrix (e.g., Basement Membrane Extract (BME), Matrigel®, or a collagen I/BME mixture) on ice.[19]

-

Place the spheroid plate on ice. Carefully remove ~50% of the culture medium from each well.

-

Add the test inhibitor (at 2x final concentration) to the required volume of cold invasion matrix.

-

Gently add 50 µL of the inhibitor-containing matrix to each well, embedding the spheroid.

-

Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroid centrally.

-

Incubate at 37°C for 30-60 minutes to allow the matrix to gel.

-

Carefully add 100 µL of normal culture medium (containing the inhibitor at 1x final concentration) on top of the gel.

-

-

Analysis:

-

Acquire a baseline image (t=0) of each spheroid using an inverted microscope (4x or 10x objective).

-

Incubate the plate and acquire images at regular intervals (e.g., 24, 48, 72 hours).

-

Quantify the invasion by measuring the total area covered by the spheroid and the invading cells at each time point using image analysis software (e.g., ImageJ). The change in area from t=0 represents the degree of invasion.

-

-

Small-molecule inhibitors of NRP1 represent a promising and actively investigated class of anti-cancer agents. Compounds like EG00229 laid the groundwork, leading to the development of more potent and selective molecules such as EG01377.[1][10] Furthermore, the emergence of dual-target inhibitors like PLN-5 and PPNR-4, which simultaneously block NRP1 and other key cancer-related proteins like PLK1 and PARP1, offers a novel strategy to potentially overcome drug resistance and enhance therapeutic efficacy.[11][12] The experimental protocols detailed herein provide a robust framework for the continued discovery, characterization, and preclinical validation of these inhibitors. Future work will likely focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy in combination with standard chemotherapies and immunotherapies to fully exploit the therapeutic potential of targeting NRP1.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Discovery of novel PARP1/NRP1 dual-targeting inhibitors with strong antitumor potency [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. EG01377 2HCl | Complement System | TargetMol [targetmol.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. High-throughput virtual screening, identification and in vitro biological evaluation of novel inhibitors of PLK1 and NRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel PARP1/NRP1 dual-targeting inhibitors with strong antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]

- 17. benchchem.com [benchchem.com]

- 18. resources.rndsystems.com [resources.rndsystems.com]

- 19. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]

NRP1 Antagonist Targets in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropilin-1 (NRP1) has emerged as a critical multifaceted player in cancer progression, making it a compelling target for novel cancer therapies. Initially identified for its role in neuronal guidance, NRP1 is a transmembrane glycoprotein (B1211001) that functions as a co-receptor for a variety of ligands, including vascular endothelial growth factor (VEGF) and class 3 semaphorins (SEMA3).[1][2][3] Its overexpression in numerous cancer types is often correlated with poor prognosis, increased tumor aggressiveness, and resistance to conventional treatments.[1][2] This technical guide provides an in-depth overview of NRP1's role in cancer, the mechanisms of NRP1 antagonists, and key experimental protocols for their evaluation.

Core Signaling Pathways Involving NRP1 in Cancer

NRP1's influence on tumorigenesis is primarily mediated through its interaction with several key signaling pathways that regulate angiogenesis, tumor cell proliferation, migration, invasion, and immune evasion.[1][2][4]

VEGF/VEGFR Signaling

NRP1 acts as a co-receptor for VEGF-A, enhancing its binding to VEGF receptor 2 (VEGFR2) on endothelial and tumor cells.[5][6] This potentiation of VEGFR2 signaling is a major driver of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][7] The VEGF-A/NRP1 signaling axis also directly promotes cancer cell proliferation and survival.[8][9] In some cancer cells that lack VEGFR expression, VEGF-A can signal directly through NRP1 to promote cell proliferation via activation of the RhoA pathway.[8][9]

VEGF-A/NRP1 Signaling Pathway.

Semaphorin/Plexin Signaling

Class 3 semaphorins, such as SEMA3A, are ligands for NRP1 and utilize plexins as their signal-transducing receptors.[10][11] The SEMA3A/NRP1/Plexin-A signaling complex can have both tumor-suppressive and tumor-promoting roles depending on the cellular context.[10] In some cases, SEMA3A can inhibit tumor growth and angiogenesis.[10] However, within the tumor microenvironment, SEMA3A binding to NRP1 on CD8+ T cells can inhibit their migration and cytotoxic function, contributing to immune evasion.[12]

SEMA3A/NRP1/Plexin-A Signaling in T Cells.

Role in the Tumor Microenvironment and Immune Evasion

NRP1 is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment.[4][12] This expression is crucial for maintaining Treg stability and suppressive function, thereby dampening the anti-tumor immune response.[13] NRP1 on Tregs can bind to SEMA4A on dendritic cells, a process that helps maintain Treg function. Furthermore, tumor-derived VEGF can attract NRP1-expressing Tregs to the tumor site, further contributing to an immunosuppressive environment.[14] Targeting NRP1 can therefore disrupt these immunosuppressive mechanisms and enhance anti-tumor immunity.[12][13]

NRP1 Antagonists in Cancer Therapy

A variety of NRP1 antagonists, including monoclonal antibodies and small molecule inhibitors, are in development to disrupt NRP1-mediated signaling in cancer.

Quantitative Data on NRP1 Antagonists

The following tables summarize key quantitative data for prominent NRP1 antagonists from preclinical and clinical studies.

| Small Molecule Inhibitor | Target | Binding Affinity (Kd) | IC50 | Cancer Models | Reference(s) |

| EG00229 | NRP1 b1 domain | - | 3 µM (VEGF-A binding to purified NRP1 b1); 8 µM (VEGF-A binding to PAE/NRP1 cells) | Lung carcinoma (A549), Prostate carcinoma (DU145), Glioma | [1][2][12][14] |

| EG01377 | NRP1 | 1.32 µM | 609 nM (for both NRP1-a1 and NRP1-b1) | Melanoma (A375P) | [15] |

| NRPa-308 | VEGF-A165/NRP-1 interaction | - | - | Breast cancer (MDA-MB-231) | [16] |

| Monoclonal Antibody | Target | Mechanism of Action | Clinical Trial Phase | Key Findings | Reference(s) |

| Vesencumab (MNRP1685A) | NRP1 b1 domain | Blocks binding of VEGF-A, VEGF-B, and PlGF-2 to NRP1 | Phase Ib (discontinued in combination with bevacizumab) | Generally well-tolerated as a single agent. Combination with bevacizumab led to a higher than expected rate of proteinuria. Two confirmed and three unconfirmed partial responses were observed in the combination trial. | [4][17][18] |

Experimental Protocols

Detailed methodologies are crucial for the preclinical evaluation of NRP1 antagonists. Below are protocols for key in vitro assays.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of an NRP1 antagonist to inhibit the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement membrane matrix (e.g., Matrigel®)

-

NRP1 antagonist (and vehicle control)

-

VEGF-A

-

Calcein AM (for fluorescent visualization, optional)

-

24-well or 96-well plates

Protocol:

-

Thaw basement membrane matrix on ice overnight.

-

Coat the wells of a pre-chilled plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in a serum-free medium containing the NRP1 antagonist at various concentrations or a vehicle control.

-

Seed the HUVECs onto the solidified matrix.

-

Stimulate with VEGF-A to induce tube formation.

-

Incubate at 37°C for 4-18 hours.

-

(Optional) Stain the cells with Calcein AM for 30 minutes for fluorescent imaging.

-

Capture images using a phase-contrast or fluorescence microscope.

-

Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Endothelial Cell Tube Formation Assay Workflow.

3D Spheroid Invasion Assay

This assay models the invasion of tumor cells into the surrounding extracellular matrix, a critical step in metastasis.

Materials:

-

Cancer cell line of interest

-

Ultra-low attachment round-bottom 96-well plates

-

Extracellular matrix (e.g., a mixture of collagen I and Matrigel®)

-

NRP1 antagonist (and vehicle control)

-

Culture medium

Protocol:

-

Generate tumor spheroids by seeding cancer cells in ultra-low attachment plates and incubating for 2-4 days.

-

Prepare the extracellular matrix on ice.

-